molecular formula C13H21N3O3S2 B12308159 N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide

N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide

Cat. No.: B12308159
M. Wt: 331.5 g/mol
InChI Key: KKIYJWIACLMFMX-UHFFFAOYSA-N
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Description

N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(piperazine-1-carbonyl)thiophen-2-yl)butane-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H21N3O3S2

Molecular Weight

331.5 g/mol

IUPAC Name

N-[5-(piperazine-1-carbonyl)thiophen-2-yl]butane-1-sulfonamide

InChI

InChI=1S/C13H21N3O3S2/c1-2-3-10-21(18,19)15-12-5-4-11(20-12)13(17)16-8-6-14-7-9-16/h4-5,14-15H,2-3,6-10H2,1H3

InChI Key

KKIYJWIACLMFMX-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(S1)C(=O)N2CCNCC2

Origin of Product

United States

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